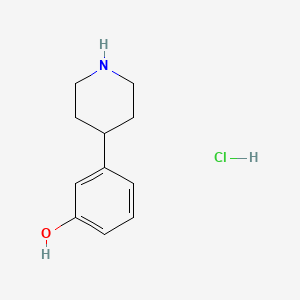

3-(Piperidin-4-yl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Piperidin-4-yl)phenol hydrochloride is a chemical compound that features a piperidine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks for making protein degrader libraries .

Mode of Action

It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with its targets through these reactions, leading to changes in the target proteins.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Given its potential role in protein degradation , it may lead to changes in protein levels within cells, which could have various downstream effects.

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 3-(Piperidin-4-yl)phenol hydrochloride, have been found in more than twenty classes of pharmaceuticals . These compounds have been shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)phenol hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Attachment of Phenol Group: The phenol group is introduced via electrophilic aromatic substitution reactions, where the piperidine ring acts as a nucleophile.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to quinones under oxidative conditions.

Reduction: The piperidine ring can be reduced to piperidinol derivatives.

Substitution: Both the phenol and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of piperidinol derivatives.

Substitution: Formation of halogenated phenol or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-4-yl)phenol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying receptor-ligand interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.

Industry: Utilized in the development of agrochemicals and specialty chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Evodiamine: Another piperidine-containing compound with anticancer and anti-inflammatory activities.

Matrine: A piperidine alkaloid with antiviral and anticancer properties.

Uniqueness

3-(Piperidin-4-yl)phenol hydrochloride is unique due to its combination of a piperidine ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .

Biologische Aktivität

3-(Piperidin-4-yl)phenol hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a phenolic group, with the hydrochloride form enhancing its solubility in aqueous environments. This structural arrangement is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Interaction : It has been shown to interact with various receptors, including histamine H3 receptors, which are implicated in neurological functions and disorders .

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting biochemical pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to high antimicrobial activity, making it a candidate for further development in antibacterial therapies .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal species. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cell membrane integrity or inhibition of fungal enzyme activity .

Case Studies and Research Findings

- Neurological Applications : A study investigated the effects of piperidine derivatives on neurotransmitter systems. It was found that certain derivatives, including this compound, could modulate neurotransmitter release, indicating potential use in treating neurodegenerative diseases .

- Anticancer Potential : Preliminary research has suggested that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. Further studies are required to elucidate the specific pathways involved.

- Histamine Receptor Antagonism : A detailed pharmacological evaluation showed that this compound acts as a histamine H3 receptor antagonist, which could have implications for treating conditions like narcolepsy and other sleep disorders .

Eigenschaften

IUPAC Name |

3-piperidin-4-ylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLLWOAOHCZOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.